2-(4-Benzofuro[3,2-d]pyrimidinylthio)-1-thiophen-2-ylethanone
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Overview
Description
2-(4-benzofuro[3,2-d]pyrimidinylthio)-1-thiophen-2-ylethanone is a member of benzofurans.
Scientific Research Applications
Structural Analysis and Chemical Properties
- Crystal Structure and Hydrogen-Bonding Interactions : A study on a related benzofuro[3,2-d]pyrimidine compound revealed insights into its crystal structure and hydrogen-bonding interactions, which are important for understanding the chemical behavior and potential applications of similar compounds (Yong-nian Qu et al., 2007).
- Reactivity in Synthetic Chemistry : Research on the reactivity of similar compounds, particularly in the context of synthesizing new molecules, can provide insights into how 2-(4-Benzofuro[3,2-d]pyrimidinylthio)-1-thiophen-2-ylethanone might behave in various chemical reactions (N. Pokhodylo et al., 2010).
Potential Applications
- Pharmaceutical Synthesis : The benzofuro[3,2-d]pyrimidine derivatives are important in synthesizing pharmaceuticals with a range of applications, including antibacterial, anti-inflammatory, and anticancer properties (Xu Wei-ming, 2010).
- Material Science Applications : Thiophene-based compounds, which are structurally related to this compound, have been used in a wide range of material science applications, including organic field-effect transistors and solar cells (T. Janosik & J. Bergman, 2009).
Properties
Molecular Formula |
C16H10N2O2S2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C16H10N2O2S2/c19-11(13-6-3-7-21-13)8-22-16-15-14(17-9-18-16)10-4-1-2-5-12(10)20-15/h1-7,9H,8H2 |
InChI Key |
OFQHSVSIMICVEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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